molecular formula C18H17N3O2 B15215240 1-Benzyl-5-(benzyloxy)-1H-imidazole-4-carboxamide CAS No. 67250-66-2

1-Benzyl-5-(benzyloxy)-1H-imidazole-4-carboxamide

Katalognummer: B15215240
CAS-Nummer: 67250-66-2
Molekulargewicht: 307.3 g/mol
InChI-Schlüssel: YPNMSNMBRFEFBT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Benzyl-5-(benzyloxy)-1H-imidazole-4-carboxamide is a heterocyclic compound that features an imidazole ring substituted with benzyl and benzyloxy groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by benzylation and benzyloxylation reactions .

Industrial Production Methods: Industrial production of this compound typically involves optimized synthetic routes to ensure high yield and purity. The process may include the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Benzyl-5-(benzyloxy)-1H-imidazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while reduction can produce various reduced derivatives .

Wissenschaftliche Forschungsanwendungen

1-Benzyl-5-(benzyloxy)-1H-imidazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as enzyme inhibition and receptor modulation.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-Benzyl-5-(benzyloxy)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-Benzyl-5-(benzyloxy)-1H-imidazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of benzyl and benzyloxy groups on the imidazole ring sets it apart from other similar compounds .

Eigenschaften

CAS-Nummer

67250-66-2

Molekularformel

C18H17N3O2

Molekulargewicht

307.3 g/mol

IUPAC-Name

1-benzyl-5-phenylmethoxyimidazole-4-carboxamide

InChI

InChI=1S/C18H17N3O2/c19-17(22)16-18(23-12-15-9-5-2-6-10-15)21(13-20-16)11-14-7-3-1-4-8-14/h1-10,13H,11-12H2,(H2,19,22)

InChI-Schlüssel

YPNMSNMBRFEFBT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CN2C=NC(=C2OCC3=CC=CC=C3)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.